ETHYL 4-[3-OXO-3-(4-TOLUIDINO)PROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
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Overview
Description
ETHYL 4-[3-OXO-3-(4-TOLUIDINO)PROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is an organic compound with a complex structure It is characterized by the presence of a piperazine ring, a carboxylic acid ester group, and a tolylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[3-OXO-3-(4-TOLUIDINO)PROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multiple steps. One common method includes the reaction of piperazine with ethyl chloroformate to form piperazine-1-carboxylic acid ethyl ester. This intermediate is then reacted with p-tolyl isocyanate to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[3-OXO-3-(4-TOLUIDINO)PROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
ETHYL 4-[3-OXO-3-(4-TOLUIDINO)PROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-[3-OXO-3-(4-TOLUIDINO)PROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The tolylcarbamoyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Phenylcarbamoyl-ethyl)-piperazine-1-carboxylic acid ethyl ester
- 4-(2-Benzylcarbamoyl-ethyl)-piperazine-1-carboxylic acid ethyl ester
- 4-(2-Methylcarbamoyl-ethyl)-piperazine-1-carboxylic acid ethyl ester
Uniqueness
ETHYL 4-[3-OXO-3-(4-TOLUIDINO)PROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is unique due to the presence of the tolyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable compound for specific applications.
Properties
CAS No. |
428845-53-8 |
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Molecular Formula |
C17H25N3O3 |
Molecular Weight |
319.4g/mol |
IUPAC Name |
ethyl 4-[3-(4-methylanilino)-3-oxopropyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H25N3O3/c1-3-23-17(22)20-12-10-19(11-13-20)9-8-16(21)18-15-6-4-14(2)5-7-15/h4-7H,3,8-13H2,1-2H3,(H,18,21) |
InChI Key |
DGMNVVQFOPCLMK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)C |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)C |
Origin of Product |
United States |
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